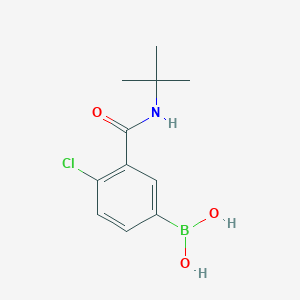

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(tert-butylcarbamoyl)-4-chlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKECDENKFPRPDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661223 | |

| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-72-8 | |

| Record name | B-[4-Chloro-3-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(tert-Butylcarbamoyl)-4-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chlorophenylboronic Acid

The foundational step involves preparing 4-chlorophenylboronic acid, a key precursor. A patented method (CN111004262A) employs chlorobenzene and boron trichloride under Lewis acid catalysis:

- Catalyst : Aluminum trichloride (AlCl₃) or tribromide (AlBr₃).

- Conditions :

- Chlorobenzene reacts with boron trichloride gas at 80–120°C under nitrogen.

- Reaction time: 8–10 hours.

- Workup: Quenching in strongly acidic ice water (pH 1–2, 0–5°C) precipitates the product.

Example :

| Component | Quantity | Yield | Purity |

|---|---|---|---|

| Chlorobenzene | 0.3 mol | 85.5% | 97.2% |

| AlCl₃ | 0.09 mol | ||

| BCl₃ | 0.36 mol |

This method avoids Grignard reagents, simplifying scalability.

Nitration of 4-Chlorophenylboronic Acid

To introduce a nitro group at the meta position (relative to the boronic acid):

- Nitrating agent : Fuming HNO₃ in H₂SO₄ at 0–5°C.

- Product : 3-Nitro-4-chlorophenylboronic acid.

- Boronic acids are meta-directing , favoring nitro placement at C3.

- Sensitivity to strong acids necessitates controlled conditions to prevent decomposition.

Reduction of Nitro to Amine

The nitro group is reduced to an amine for subsequent amidation:

Methods :

- Catalytic hydrogenation : H₂ (1 atm) with Pd/C in ethanol (25°C, 12 h).

- Chemical reduction : Fe/HCl or SnCl₂/HCl.

Outcome :

- 3-Amino-4-chlorophenylboronic acid is obtained in ~80–90% yield (estimated).

Amidation with tert-Butylcarbamoyl Group

The amine is acylated to form the target carbamoyl moiety:

- Reagents : tert-Butyl isocyanate or chloroformate.

- Coupling agents : EDCl/HOBt or DCC in anhydrous DCM.

- Conditions : Stirring at 25°C for 12–24 h.

Example Reaction :

$$

\text{3-Amino-4-chlorophenylboronic acid} + \text{tert-Butyl isocyanate} \xrightarrow{\text{EDCl/HOBt}} \text{(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid}

$$

- Use of excess tert-butyl reagent and inert atmosphere improves conversion.

Alternative Route: Direct Functionalization

A hypothetical one-pot approach could involve:

- Miyaura Borylation : Introducing boronic acid to a pre-functionalized aryl halide (e.g., 3-(tert-butylcarbamoyl)-4-chlorobromobenzene) using Pd(dppf)Cl₂ and bis(pinacolato)diboron.

- Challenges : Requires stable halogenated intermediates and compatibility with boronic ester formation.

Key Data Table

Challenges and Considerations

- Boronic Acid Stability : Avoid prolonged exposure to strong acids/bases; use protecting groups (e.g., pinacol ester) if necessary.

- Regioselectivity : Nitration and amidation steps require precise control to ensure correct substituent placement.

- Scalability : Patent methods favor industrial-scale production, while coupling steps may need optimization for higher yields.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The compound can undergo reduction reactions to form the corresponding boronate.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boronates.

Substitution: Substituted phenylboronic acids with various functional groups.

Scientific Research Applications

Organic Synthesis

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is primarily utilized as a building block in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, enabling the synthesis of complex organic molecules with high precision. The reaction is catalyzed by palladium complexes, making it a powerful tool for chemists .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Key Products |

|---|---|---|

| Cross-Coupling | Suzuki-Miyaura reactions with aryl halides | Aryl-substituted boronic acids |

| Substitution | Nucleophilic substitution at the chlorophenyl ring | Various substituted phenylboronic acids |

| Oxidation | Conversion to boronic esters or borates | Boron-containing compounds |

Medicinal Chemistry

The biological activity of this compound makes it a promising candidate for drug development. Its ability to form reversible covalent bonds with diols and nucleophiles is harnessed for enzyme inhibition studies.

Enzyme Inhibition

The boronic acid moiety can selectively bind to active sites of various enzymes, making it useful for studying enzyme kinetics and mechanisms. This property is particularly relevant in the development of drugs targeting proteases and other enzymes involved in disease processes .

Case Studies

- Anticancer Activity : Research has shown that derivatives of boronic acids exhibit significant cytotoxic effects against cancer cells while sparing normal cells. For instance, studies indicated that certain derivatives reduced prostate cancer cell viability significantly .

- Antibacterial Activity : The compound has been explored for its potential against antibiotic-resistant bacteria by inhibiting β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics .

Industrial Applications

In industrial settings, this compound is produced using flow microreactor systems, which enhance reaction efficiency and safety through continuous production processes. This method allows for better control over reaction conditions and scalability .

Mechanism of Action

The mechanism of action of (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and molecular recognition. The compound can also participate in various catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Substituent Effects on Reactivity in Cross-Coupling Reactions

Boronic acids with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) exhibit distinct reactivity profiles. Below is a comparative analysis:

Key Findings :

- Electron-Withdrawing Groups (EWGs) : Chlorine (4-Cl) decreases reaction efficiency compared to EDGs like methyl (4-CH₃). For example, 4-chlorophenylboronic acid achieves 75% conversion in Suzuki reactions, whereas 4-methylphenylboronic acid attains 72–74% .

- Steric Effects : The tert-butylcarbamoyl group in the target compound reduces yield (65%) compared to simpler boronic acids, likely due to steric hindrance impeding catalyst accessibility .

Structural and Physical Property Comparisons

Key Findings :

- Functional Group Diversity : The tert-butylcarbamoyl group enables hydrogen bonding and specific interactions in drug design, unlike simpler halogens or alkyl groups .

Research Findings and Industrial Relevance

Catalytic Performance in Suzuki-Miyaura Reactions

- The target compound’s steric bulk limits its use in reactions requiring high catalyst turnover. However, its unique substituent profile makes it valuable for synthesizing sterically demanding biaryl structures in drug discovery .

- In contrast, 4-chlorophenylboronic acid is widely used in large-scale syntheses due to its high reactivity and affordability, despite lower yields in electron-deficient systems .

Biological Activity

(3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid is a notable organoboron compound with significant potential in medicinal chemistry, particularly in drug development and enzyme inhibition. Its unique structure allows it to interact with various biological targets, making it a subject of extensive research. This article delves into its biological activity, synthesis, and related studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{15}ClN_{2}O_{2}B, with a molecular weight of approximately 255.51 g/mol. The compound features a boronic acid functional group attached to a chlorophenyl ring, which is further substituted with a tert-butyl carbamoyl group. This configuration is critical for its biological interactions, particularly in forming reversible covalent bonds with diols and other nucleophiles.

Enzyme Inhibition

The boronic acid moiety in this compound is particularly effective in enzyme inhibition assays. It can form reversible covalent bonds with specific enzymes, which is essential for studying enzyme kinetics and mechanisms. This property has been utilized to explore its potential therapeutic applications, especially in targeting enzymes involved in various diseases .

Anticancer Activity

Recent studies have demonstrated the anticancer properties of boronic acid derivatives similar to this compound. For example, compounds B5 and B7 showed significant cytotoxic effects against prostate cancer cells (PC-3), reducing cell viability to 33% and 44% at concentrations of 5 µM, while maintaining higher viability in healthy cells (71% and 95%, respectively) after treatment . This suggests that such compounds may selectively target cancer cells while sparing normal tissue.

Antimicrobial Properties

Boronic acids have also been evaluated for their antimicrobial activity. In one study, various boronic structures exhibited inhibition zones ranging from 7–13 mm against different bacterial and fungal species. This highlights the potential of this compound as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves the reaction between 3-amino-4-chlorophenylboronic acid and tert-butyl isocyanate under controlled conditions to ensure selective formation of the desired product. Flow microreactor systems are often employed for this synthesis in industrial settings, enhancing efficiency and safety by allowing continuous production processes.

Comparative Analysis with Similar Compounds

The following table summarizes the structural variations of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-(N,N-diethylcarbamoyl)phenylboronic acid | C_{12}H_{16}ClN_{2}O_{2}B | Contains diethyl instead of tert-butyl group |

| 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid | C_{11}H_{14}ClN_{2}O_{2}B | Methyl substitution affects reactivity |

| 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid | C_{12}H_{16}ClN_{2}O_{2}B | Isopropyl group alters steric properties |

These compounds exhibit variations in their substituents that influence their chemical reactivity and biological activity, emphasizing the unique characteristics of this compound within this class of organoboron compounds.

Case Studies

Several case studies have highlighted the efficacy of boronic acids in clinical settings:

- Combination Therapy Studies : Research has shown that combining boronic acids with existing chemotherapeutics can enhance efficacy against resistant cancer types. For instance, studies involving bortezomib have indicated improved outcomes when combined with boronic derivatives .

- Antimicrobial Efficacy : Clinical evaluations have demonstrated the effectiveness of boronic acids against various pathogens, providing a basis for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (3-(tert-Butylcarbamoyl)-4-chlorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling or protodeboronation of alkyl boronic esters. Palladium catalysts (e.g., Pd(PPh₃)₄) and reflux conditions in dimethoxyethane/water mixtures are typical. For example, refluxing with sodium carbonate and Pd catalysts for 2 hours under inert atmosphere achieves coupling . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. Electron-withdrawing substituents (e.g., Cl) may reduce transmetallation efficiency, necessitating adjusted catalyst systems .

Q. How is this compound characterized, and what analytical techniques detect impurities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) confirms structure and purity. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and impurity profiles. Mass spectrometry (MS) validates molecular weight. Computational methods, such as Density Functional Theory (DFT), predict vibrational spectra and electronic properties for cross-validation .

Advanced Research Questions

Q. How does the tert-butylcarbamoyl group influence catalytic activity in Suzuki-Miyaura cross-coupling compared to other substituents?

- Methodological Answer : The tert-butylcarbamoyl group is moderately electron-withdrawing, which can slow transmetallation but enhance oxidative addition of aryl halides. Comparative studies with 4-chlorophenylboronic acid (75% conversion) vs. phenylboronic acid (98%) highlight substituent effects . Kinetic studies using stopped-flow spectroscopy or DFT can quantify electronic contributions to reaction barriers.

Q. What computational strategies predict the reactivity and regioselectivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model molecular orbitals and charge distribution. Studies on analogous compounds show that electron-deficient boronic acids exhibit higher activation energies for transmetallation. Solvent effects (e.g., dielectric constant of dimethoxyethane) are modeled via Polarizable Continuum Models (PCM) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature)?

- Methodological Answer : Boronic acids are prone to protodeboronation in aqueous media. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can assess degradation. The tert-butylcarbamoyl group may enhance steric protection against hydrolysis compared to unsubstituted analogs. Storage at 0–6°C in anhydrous solvents is recommended .

Q. What protecting group strategies are effective for the tert-butylcarbamoyl moiety during multi-step syntheses?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group is stable under basic conditions but cleaved by acids. During coupling reactions, Boc protection of amines prevents unwanted side reactions. Deprotection with trifluoroacetic acid (TFA) followed by neutralization ensures retention of boronic acid functionality .

Q. What mechanistic insights explain the lower reaction efficiency of electron-withdrawing substituents in cross-coupling?

- Methodological Answer : Electron-withdrawing groups reduce electron density at the boron center, slowing transmetallation. Kinetic isotope effect (KIE) studies and Hammett plots correlate substituent σ values with rate constants. For example, 4-chlorophenylboronic acid shows 75% conversion vs. 98% for phenylboronic acid under identical conditions .

Q. What are the toxicity and safety protocols for handling this compound?

- Methodological Answer : While specific toxicity data are limited, structural analogs suggest moderate acute toxicity (LD₅₀ > 2000 mg/kg in rodents). Use fume hoods, nitrile gloves, and respiratory protection. Avoid strong oxidizers/acids to prevent hazardous gas release. Waste disposal follows EPA guidelines for boron-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.